molecular formula C19H32N6O B6445957 2-{4-[2-(ethylamino)-6-methylpyrimidin-4-yl]piperazin-1-yl}-1-(4-methylpiperidin-1-yl)ethan-1-one CAS No. 2640978-48-7

2-{4-[2-(ethylamino)-6-methylpyrimidin-4-yl]piperazin-1-yl}-1-(4-methylpiperidin-1-yl)ethan-1-one

Cat. No.: B6445957
CAS No.: 2640978-48-7
M. Wt: 360.5 g/mol
InChI Key: WDTRPECTAZBTBY-UHFFFAOYSA-N
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Description

2-{4-[2-(Ethylamino)-6-methylpyrimidin-4-yl]piperazin-1-yl}-1-(4-methylpiperidin-1-yl)ethan-1-one is a complex organic compound with applications in various scientific and industrial fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions, starting from commercially available precursors.

  • Formation of the pyrimidine ring: : The synthesis begins with the construction of the pyrimidine core, often through a cyclization reaction involving ethylamine and a methyl-substituted precursor. Conditions usually include elevated temperatures and the presence of a suitable catalyst.

  • Attachment of the piperazine moiety: : The next step involves attaching the piperazine ring to the pyrimidine core through a substitution reaction. This is often facilitated by a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under basic conditions.

  • Incorporation of the piperidine group: : The final stage is the addition of the piperidine group to the compound. This step typically involves a nucleophilic substitution reaction where the piperidine nitrogen attacks an electrophilic center on the intermediate compound, leading to the final product.

Industrial Production Methods

In an industrial setting, the production of 2-{4-[2-(ethylamino)-6-methylpyrimidin-4-yl]piperazin-1-yl}-1-(4-methylpiperidin-1-yl)ethan-1-one often involves continuous flow reactors to maintain consistent reaction conditions and high yields. The process may include:

  • High-pressure reactors: to facilitate cyclization and substitution reactions.

  • Automated synthesisers: for precise addition of reagents and control over reaction parameters.

  • Purification: through techniques such as column chromatography and recrystallization to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : In the presence of oxidizing agents like hydrogen peroxide or potassium permanganate, it can form oxidized derivatives.

  • Reduction: : Using reducing agents like lithium aluminum hydride, it can be reduced to simpler amines or alcohols.

  • Substitution: : It can undergo nucleophilic or electrophilic substitution reactions, allowing for the modification of its structure.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate, hydrogen peroxide, under acidic or neutral conditions.

  • Reduction: : Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.

  • Substitution: : Halogenated solvents, strong bases or acids, with catalysts such as palladium or nickel.

Major Products Formed

The major products from these reactions depend on the specific conditions and reagents used. Common products include:

  • Oxidized derivatives: : Altered functional groups on the pyrimidine or piperidine rings.

  • Reduced forms: : Simpler amines or alcohols.

  • Substituted compounds: : Variations in the pyrimidine or piperidine rings.

Scientific Research Applications

Chemistry

  • Organic synthesis: : Used as an intermediate for synthesizing more complex molecules.

  • Catalysis: : Acts as a ligand in catalytic reactions, enhancing reaction rates and selectivity.

Biology and Medicine

  • Pharmaceuticals: : Potential use in drug discovery for its activity against various biological targets.

  • Biochemical research: : Investigated for its interactions with enzymes and receptors.

Industry

  • Material science: : Utilized in the development of advanced materials with specific chemical properties.

  • Agriculture: : Studied for its potential use as a pesticide or herbicide due to its bioactive properties.

Mechanism of Action

The mechanism by which 2-{4-[2-(ethylamino)-6-methylpyrimidin-4-yl]piperazin-1-yl}-1-(4-methylpiperidin-1-yl)ethan-1-one exerts its effects involves several molecular targets and pathways:

  • Enzyme inhibition: : Binds to active sites on enzymes, preventing substrate interaction and catalysis.

  • Receptor modulation: : Interacts with cell surface receptors, altering cellular signaling pathways.

  • DNA binding: : May bind to DNA, affecting gene expression and cellular function.

Comparison with Similar Compounds

Compared to other compounds with similar structures, such as:

  • 2-{4-[2-(ethylamino)-6-methylpyrimidin-4-yl]piperazin-1-yl}ethan-1-one

  • 2-{4-[2-(methylamino)-6-methylpyrimidin-4-yl]piperazin-1-yl}-1-(4-methylpiperidin-1-yl)ethan-1-one

Conclusion

2-{4-[2-(ethylamino)-6-methylpyrimidin-4-yl]piperazin-1-yl}-1-(4-methylpiperidin-1-yl)ethan-1-one is a multifaceted compound with diverse applications in scientific research, industry, and medicine. Its unique structure and reactivity make it a valuable subject of study for understanding complex chemical and biological interactions.

Properties

IUPAC Name

2-[4-[2-(ethylamino)-6-methylpyrimidin-4-yl]piperazin-1-yl]-1-(4-methylpiperidin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H32N6O/c1-4-20-19-21-16(3)13-17(22-19)24-11-9-23(10-12-24)14-18(26)25-7-5-15(2)6-8-25/h13,15H,4-12,14H2,1-3H3,(H,20,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDTRPECTAZBTBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC(=CC(=N1)N2CCN(CC2)CC(=O)N3CCC(CC3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H32N6O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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